REACTION_CXSMILES
|
S(=O)(=O)(O)O.[N:6]1([C:12]2[CH:20]=[CH:19][CH:18]=[CH:17][C:13]=2[C:14](O)=[O:15])[CH2:11][CH2:10][NH:9][CH2:8][CH2:7]1.B>O1CCCC1.CO>[N:6]1([C:12]2[CH:20]=[CH:19][CH:18]=[CH:17][C:13]=2[CH2:14][OH:15])[CH2:11][CH2:10][NH:9][CH2:8][CH2:7]1 |f:0.1|
|
Name
|
2-piperazin-1-yl-benzoic acid sulfuric acid salt
|
Quantity
|
10 mmol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O.N1(CCNCC1)C1=C(C(=O)O)C=CC=C1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
B
|
Name
|
|
Quantity
|
100 mmol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction was stirred at room temperature overnight with a bubbler
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reduced product (470 mg) crystallized out of the mixture during evaporation
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
N1(CCNCC1)C1=C(C=CC=C1)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |